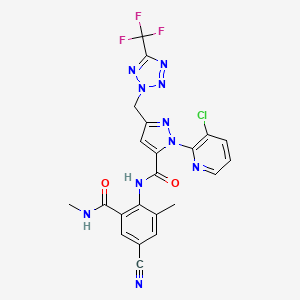
2-Chloro-1-(5-fluoro-2-pyridyl)ethanone
Overview
Description
2-Chloro-1-(5-fluoro-2-pyridyl)ethanone is a chemical compound with the formula C7H5ClFNO. It has a molecular weight of 173.6 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-Chloro-1-(5-fluoro-2-pyridyl)ethanone can be represented by the SMILES notation: C1=CC(=NC=C1F)C(=O)CCl .Physical And Chemical Properties Analysis
2-Chloro-1-(5-fluoro-2-pyridyl)ethanone has a molecular weight of 173.57 g/mol . Additional physical and chemical properties are not provided in the available resources.Scientific Research Applications
Fluorinated Pyrimidines in Cancer Treatment
Fluorinated pyrimidines, notably 5-Fluorouracil (5-FU), represent a crucial development in chemotherapy for treating various cancers. The synthesis of 5-FU, including isotopic labeling, has advanced the understanding of its metabolism and biodistribution. The incorporation of fluorine atoms has been pivotal in developing nucleic acid analogs for biophysical studies, offering new insights into how these compounds interact with cellular DNA and RNA, thereby affecting cancer cell growth. This research domain demonstrates the potential of fluorinated compounds, like 2-Chloro-1-(5-fluoro-2-pyridyl)ethanone, in synthesizing novel therapeutic agents or research tools for cancer biology (Gmeiner, 2020).
Environmental and Health Impacts of Fluorinated Compounds
Research into per- and polyfluoroalkyl substances (PFASs) and their alternatives has highlighted the environmental persistence and potential health risks of fluorinated compounds. Investigations into novel fluorinated alternatives have shown systemic toxicities across multiple organs, underscoring the need for further toxicological studies. Such research indicates the importance of understanding the environmental and health impacts of fluorinated chemicals, including those structurally related to 2-Chloro-1-(5-fluoro-2-pyridyl)ethanone (Wang et al., 2019).
Fluorescent Chemosensors
Fluorinated compounds have been utilized in developing fluorescent chemosensors, highlighting their significance in detecting various analytes. The high selectivity and sensitivity of these chemosensors, based on fluorinated platforms, demonstrate the versatility of fluorinated molecules in analytical chemistry applications. This area of research suggests potential uses for 2-Chloro-1-(5-fluoro-2-pyridyl)ethanone in creating sensitive and selective sensors for chemical, biological, or environmental analyses (Roy, 2021).
Synthesis of Fluorinated Molecules
The practical synthesis of fluorinated molecules, such as 2-Fluoro-4-bromobiphenyl, serves as a cornerstone in the manufacture of pharmaceuticals and other chemically active compounds. The methodologies developed for synthesizing these fluorinated intermediates highlight the critical role of fluorinated compounds in various industrial applications, suggesting potential synthetic pathways or applications for 2-Chloro-1-(5-fluoro-2-pyridyl)ethanone in pharmaceutical manufacturing or organic synthesis (Qiu et al., 2009).
properties
IUPAC Name |
2-chloro-1-(5-fluoropyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO/c8-3-7(11)6-2-1-5(9)4-10-6/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLVDXVEJNXOKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(5-fluoro-2-pyridyl)ethanone | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1426424.png)
![3-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426427.png)
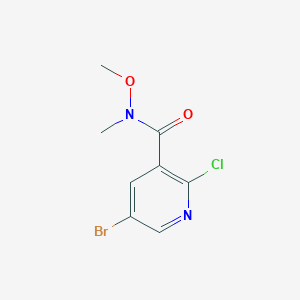

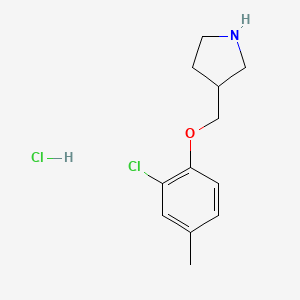
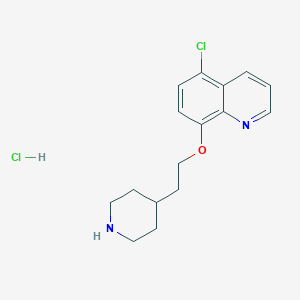
![3-[(4-Chloro-3-ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1426435.png)
![3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1426436.png)
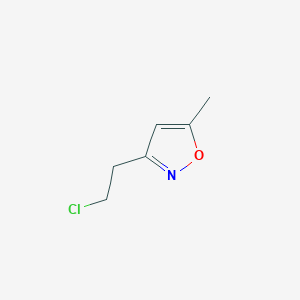


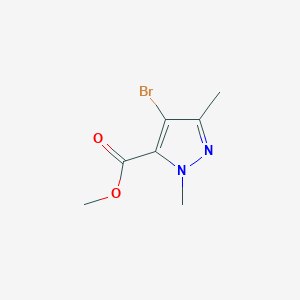
![2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine](/img/structure/B1426445.png)
